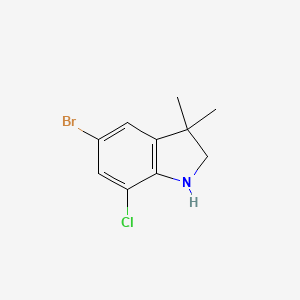
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with fluorine, methyl groups, and a phenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor. Methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanone
Reduction: (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methane
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The compound may also modulate biological pathways by altering the activity of key enzymes or signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Fluoro-4,5-dimethylthiophen-2-yl)methanol
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanone
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methane
Uniqueness
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a fluorine atom and a phenylmethanol moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13FOS |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(3-fluoro-4,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FOS/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
Clave InChI |
QPQJQDOGAWZZLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1F)C(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


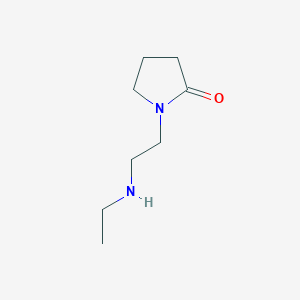
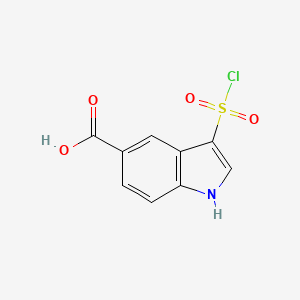
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)
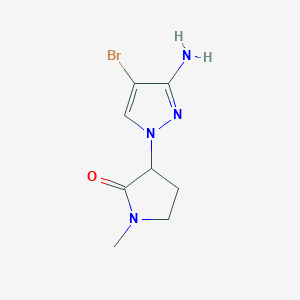


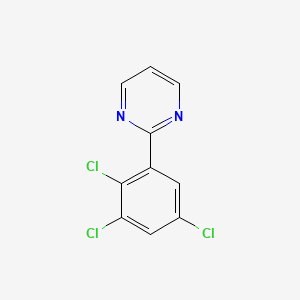

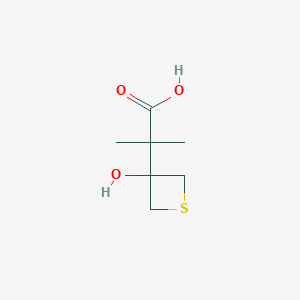
![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)


